N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide typically involves the following steps:
Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the phthalazinone core with a phenyl group, often using a Friedel-Crafts acylation reaction.
Attachment of the 4-chlorobenzyl group: This can be done through a nucleophilic substitution reaction, where the phthalazinone derivative reacts with 4-chlorobenzyl chloride in the presence of a base.
Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide would depend on its specific biological target. Generally, phthalazinone derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Benzyl derivatives: Compounds with benzyl groups attached to different core structures.
Acetamide derivatives: Compounds with acetamide linkages but different aromatic or heterocyclic cores.
Uniqueness
N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide is unique due to its specific combination of functional groups and structural features, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-18-12-10-16(11-13-18)14-25-21(28)15-27-23(29)20-9-5-4-8-19(20)22(26-27)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIGUYSVTFLGPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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